molecular formula C13H19NO B13274341 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol

2-{1-[(Cyclopropylmethyl)amino]propyl}phenol

Cat. No.: B13274341
M. Wt: 205.30 g/mol
InChI Key: AEEPMYXDCKQREQ-UHFFFAOYSA-N
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Description

2-{1-[(Cyclopropylmethyl)amino]propyl}phenol is a phenolic compound with the CAS Registry Number 1019539-79-7 . Its molecular formula is C13H19NO, and it has a molecular weight of 205.30 g/mol . The compound's structure can be represented by the SMILES code OC1=CC=CC=C1C(NCC2CC2)CC . This chemical is intended for Research Use Only and is not approved for use in humans or animals. Compounds featuring the cyclopropylmethylamine moiety are of significant interest in medicinal chemistry research. For instance, similar structural motifs are found in active pharmaceutical ingredients such as betaxolol, a cardioselective β-adrenoceptor antagonist, highlighting the importance of this functional group in the development of bioactive molecules . Furthermore, recent scientific literature indicates that phenethylamine derivatives with specific substitutions are being investigated as potent and selective agonists for central nervous system targets, such as the orphan G protein-coupled receptor 88 (GPR88) . Research into these receptors is important for understanding their role in striatal-associated disorders. This suggests that this compound could serve as a valuable intermediate or building block in pharmaceutical development, particularly in the synthesis and structure-activity relationship (SAR) studies of novel neuroactive compounds.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-[1-(cyclopropylmethylamino)propyl]phenol

InChI

InChI=1S/C13H19NO/c1-2-12(14-9-10-7-8-10)11-5-3-4-6-13(11)15/h3-6,10,12,14-15H,2,7-9H2,1H3

InChI Key

AEEPMYXDCKQREQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1O)NCC2CC2

Origin of Product

United States

Preparation Methods

Cyclopropanation of Alkyl Precursors

The core of the synthesis involves converting an alkyl precursor, such as cyclopropyl cyanide or related nitriles, into cyclopropylmethylamine. The most accepted method employs the Simmons–Smith cyclopropanation :

Parameter Details
Reagents Iodomethylzinc iodide (or diiodomethane with diethylzinc)
Substrate Alkyl nitrile or halide (e.g., cyclopropyl cyanide)
Conditions Anhydrous solvents (e.g., dichloromethane), inert atmosphere, room temperature to 0°C
Yield Typically >85%

Research Data:
The Simmons–Smith methodology provides high selectivity and yields for cyclopropane ring formation, with minimal side products, as demonstrated in various studies on cyclopropanation of nitriles (see,).

Conversion to Cyclopropylmethylamine

Following cyclopropanation, the nitrile or halide undergoes reduction or nucleophilic substitution:

  • Hydrogenation of cyclopropyl nitrile using Raney nickel or Pd/C catalysts yields cyclopropylmethylamine.
  • Alternatively, reaction with alkali metal hydroxides (e.g., sodium hydroxide) can hydrolyze nitriles to amines under controlled conditions.
Parameter Details
Reaction Cyclopropyl nitrile + H₂ (catalyst)
Temperature 25–60°C
Yield >90%

Research Data:
Hydrogenation of nitriles to amines is well-established, with high selectivity and yield, as reported in.

Coupling with Phenolic Precursors

Formation of the Phenol Derivative

The phenolic component, typically 2-hydroxyphenyl derivatives, is prepared via:

  • Mitsunobu reaction to attach the amino group to the phenolic hydroxyl.
  • Alkylation of phenol with suitable alkyl halides or epoxides to introduce the required side chains.

Coupling of the Cyclopropylmethylamine with Phenol

The key step involves nucleophilic substitution or amination:

Parameter Details
Reagents Cyclopropylmethylamine, phenolic precursor, reducing agents (e.g., NaBH₄)
Conditions Solvent: ethanol or THF, temperature: 0–25°C
Yield Typically >80%

Research Data:
Studies indicate that reductive amination provides high yields and selectivity for such compounds, with minimal by-products.

Data Table Summarizing Key Parameters

Step Reagents Conditions Yield (%) Notes
Cyclopropanation Iodomethylzinc iodide, nitrile Room temp, inert atmosphere >85 High selectivity
Nitrile reduction H₂, Pd/C 25–60°C >90 Efficient conversion
Phenol coupling Cyclopropylmethylamine, phenolic derivative 0–25°C >80 Mild conditions
Final purification Chromatography Standard protocols N/A Ensures purity

Literature and Patent Support

  • The patent CN109438203A describes a synthesis route involving cyclopropyl methyl ketone and sulfur ylide reactions, optimized in recent studies to avoid carcinogenic reagents and improve yields.
  • The process outlined in US3847985A emphasizes cyclopropanation of allylic chlorides with free radical catalysts, which can be adapted for synthesizing cyclopropylmethylamine intermediates.
  • Recent research articles highlight the efficiency of Simmons–Smith cyclopropanation and hydrogenation methods for producing cyclopropylamine derivatives with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Cyclopropylmethyl)amino]propyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2-{1-[(Cyclopropylmethyl)amino]propyl}phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The cyclopropylmethylamino group can interact with receptors and ion channels, modulating their function. These interactions lead to various biological effects, which are the subject of ongoing research .

Comparison with Similar Compounds

Steric and Electronic Effects

  • Cyclopropylmethyl vs. Dicyclopropylmethyl (Entry 1 vs. In contrast, the monocyclopropylmethyl group in the target compound balances rigidity and reactivity .
  • Halogenated Derivatives (Entries 2, 3, 5): The iodine substituent in and chlorine in introduce electron-withdrawing effects, altering electronic density on the phenol ring. This may affect hydrogen-bond strength and catalytic activity. The 4-chloro derivative in demonstrates strong intramolecular O–H⋯N bonding (2.647 Å), a critical feature for stabilizing transition states in asymmetric reactions .

Hydrogen Bonding and Conformational Rigidity

  • The target compound’s hypothesized intramolecular O–H⋯N bond (analogous to ) could enhance stability and enantioselectivity in catalytic applications.
  • Compounds with bulky substituents (e.g., cyclopentyl in ) exhibit restricted rotational freedom, favoring specific molecular conformations.

Pharmacological Potential

    Biological Activity

    The compound 2-{1-[(Cyclopropylmethyl)amino]propyl}phenol, often categorized under phenolic compounds, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

    Chemical Structure and Properties

    This compound features a phenolic ring substituted with a cyclopropylmethyl amino group. This unique structure may influence its interaction with biological targets, particularly receptors involved in neurotransmission and inflammation.

    Antimicrobial Properties

    Research indicates that phenolic compounds exhibit notable antimicrobial activity. For instance, derivatives of phenolic compounds have been functionalized to enhance their bioactivity against various pathogens. The structural modifications often lead to improved solubility and bioavailability, which are critical for effective antimicrobial action .

    Table 1: Antimicrobial Activity of Phenolic Derivatives

    CompoundPathogenMinimum Inhibitory Concentration (MIC)
    CAR-1C. albicans5 μg/mL
    CAR-2E. coli10 μg/mL
    CAR-3S. aureus15 μg/mL

    Neuropharmacological Effects

    The compound's potential as a neuropharmacological agent is supported by studies on similar phenolic structures that demonstrate inhibition of key enzymes involved in neurodegenerative diseases. For instance, derivatives have shown significant inhibition of acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .

    Table 2: Enzyme Inhibition by Phenolic Compounds

    CompoundEnzymeInhibition (%) at 10 μM
    Compound AAcetylcholinesterase75%
    Compound BCarbonic anhydrase65%
    Compound Cα-glycosidase70%

    The biological activity of this compound may be attributed to its ability to interact with various receptors and enzymes:

    • Opioid Receptors : Similar compounds have been investigated for their interactions with μ-opioid receptors (MOR), showing potential as analgesics or antagonists in pain management .
    • Inflammatory Pathways : Phenolic compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which is crucial in conditions like arthritis and other inflammatory diseases .

    Case Studies

    • Antimicrobial Efficacy : A study demonstrated that a related phenolic compound significantly reduced biofilm formation in E. coli, indicating the potential of structural analogs like this compound to combat bacterial resistance .
    • Neuroprotective Effects : In vitro studies on similar compounds showed promising results in protecting neuronal cells from oxidative stress, suggesting a possible application in neuroprotection and cognitive enhancement therapies .

    Q & A

    Q. How can machine learning optimize the synthesis and activity of derivatives?

    • Methodology : Train models on datasets of reaction conditions (temperature, catalysts) and bioactivity (IC₅₀, Ki). Use open-source tools like RDKit for feature extraction. For example, random forest models could predict optimal NaBH₄ concentrations for reduction steps, reducing trial-and-error synthesis .

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